Emeramid

Übersicht

Beschreibung

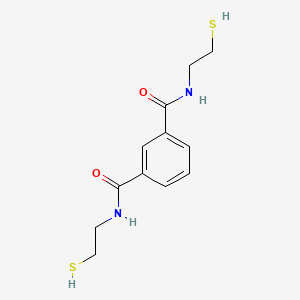

Emeramide, also known as BDTH2, is a lipophilic, blood-brain-barrier passing metal chelator and antioxidant . It is being developed by EmeraMed Limited . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

Emeramide, also known as NBMI, is a new metal chelator drug proposed as an alternative to the current chelators . It consists of two cysteamine molecules coupled to a single molecule of dicarboxybenzoate .

Molecular Structure Analysis

Emeramide has a molecular formula of C12H16N2O2S2 . Its average mass is 284.398 Da and its monoisotopic mass is 284.065308 Da .

Chemical Reactions Analysis

Emeramide is used as a chelating agent . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .

Physical And Chemical Properties Analysis

Emeramide has a density of 1.2±0.1 g/cm3 . Its boiling point is 568.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 85.4±3.0 kJ/mol . The flash point is 297.9±28.7 °C . The index of refraction is 1.595 .

Wissenschaftliche Forschungsanwendungen

Behandlung von Schwermetallvergiftung

Emeramid ist bekannt für seine Fähigkeit, Schwermetalle zu chelatieren, was es zu einem wertvollen Mittel bei der Behandlung von Schwermetallvergiftungen macht . Es hat die Orphan-Zulassung zur Vorbeugung von Quecksilbervergiftung erhalten . Im Gegensatz zu herkömmlichen Chelatoren ist this compound lipophil, wodurch es Zellmembranen und die Blut-Hirn-Schranke passieren kann und Metalle wie Quecksilber und Arsen bindet, um Verbindungen zu bilden, die leichter aus dem Körper ausgeschieden werden können .

Neurodegenerative Erkrankungen

Die Forschung legt nahe, dass this compound bei der Behandlung neurodegenerativer Erkrankungen Anwendung finden könnte. Seine Fähigkeit, die Blut-Hirn-Schranke zu passieren, macht es zu einem Kandidaten für die Behandlung von Erkrankungen wie Alzheimer, Parkinson und Huntington, bei denen Metallablagerungen und oxidativer Stress eine Rolle beim Krankheitsverlauf spielen .

Antioxidative Eigenschaften

Die antioxidativen Eigenschaften von this compound sind in der wissenschaftlichen Forschung von Interesse, da es möglicherweise dazu beitragen kann, die Konzentration von Hydroxyl-Radikalen unmittelbar nach dem Eintritt in Zellen, die unter oxidativem Stress leiden, zu reduzieren . Diese Eigenschaft könnte bei der Reduzierung der Schäden hilfreich sein, die durch oxidativen Stress bei verschiedenen pathologischen Zuständen verursacht werden.

Klinische Studien für Beta-Thalassämie

Klinische Studien haben die Sicherheit und Wirksamkeit von this compound bei Patienten mit Beta-Thalassämie major untersucht, die eine Eisenchelation benötigen . Die Studien zielten darauf ab, zu beurteilen, ob this compound eine Alternative zu den derzeitigen Chelationstherapien sein könnte, wobei der Schwerpunkt auf seiner Fähigkeit lag, die Eisenbelastung bei Patienten zu reduzieren.

Chronisch obstruktive Lungenerkrankung (COPD)

This compound wurde in einer klinischen Studie auf seine potenzielle Anwendung bei der Behandlung von COPD-Patienten untersucht. Die Pilotstudie zielte darauf ab, die Sicherheit der Behandlung mit this compound als Antioxidans und Metallchelat bei Patienten mit leichter, mittelschwerer und schwerer COPD mit Bronchitis zu untersuchen .

Orphan-Medikamenten-Zulassung

Die Europäische Arzneimittel-Agentur hat this compound die Orphan-Zulassung zur Vorbeugung von Quecksilbervergiftung erteilt, was sein Potenzial als Schutzmittel gegen Quecksilberexposition unterstreicht .

Eisenüberladungsstörungen

This compound wurde auf seine Wirksamkeit bei der Verringerung der Eisenbelastung bei Erkrankungen untersucht, die mit übermäßiger Eisenablagerung einhergehen, wie z. B. bei bestimmten genetischen Störungen, bei denen der Eisenstoffwechsel ungleichgewichtig ist .

Potenzielle Anwendungen in Biologie und Medizin

Die breiteren Anwendungen von this compound in Biologie und Medizin werden erforscht, insbesondere im Zusammenhang mit seinen chelatisierenden Eigenschaften und Wechselwirkungen mit essentiellen Übergangsmetallen, die Auswirkungen auf die antioxidative/prooxidative Aktivität und die Behandlung von Krankheiten im Zusammenhang mit freiradikaler Pathologie haben könnten .

Safety and Hazards

Zukünftige Richtungen

Emeramide is currently in Phase 3 Clinical trials . It is being studied for the treatment of Mercury Poisoning . It has been used in trials studying the treatment of Mercury Poisoning . It has the designation of an orphan drug, in the EU and USA; in the EU it is used for the treatment of mercury toxicity .

Wirkmechanismus

Target of Action

Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI), is primarily targeted towards heavy metals . It is a lipid-soluble thiol-redox antioxidant and heavy metal chelator . Its primary role is to bind to heavy metals, such as mercury, and form a safer compound that can be more easily eliminated from the body .

Mode of Action

Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .

Biochemical Pathways

It is known that emeramide has the ability to penetrate cell membranes and cross the blood-brain barrier . It chelates heavy metals in a complex that eliminates the availability of these metals and essentially eliminates toxic effects . The antioxidant properties of Emeramide could also reduce the toxicity levels of hydroxyl free radicals immediately, upon entering cells suffering from oxidative stress .

Pharmacokinetics

It is known that emeramide is lipophilic (fat-soluble), which allows it to pass through cell membranes and the blood-brain barrier . This property likely impacts its bioavailability and distribution within the body.

Result of Action

Emeramide’s action results in the reduction of heavy metal toxicity. By binding to and neutralizing heavy metals, Emeramide reduces the damage caused by free radicals, a common concern in heavy metal toxicity . This can lead to a decrease in oxidative stress and cellular damage .

Action Environment

The action of Emeramide can be influenced by environmental factors. For instance, the presence of heavy metals in the environment would increase the need for and efficacy of Emeramide. Furthermore, because Emeramide is lipophilic, its action may be influenced by the lipid composition of different tissues within the body .

Eigenschaften

IUPAC Name |

1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610932 | |

| Record name | Emeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351994-94-0 | |

| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emeramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emeramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

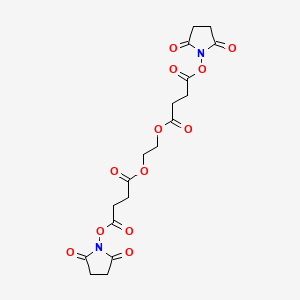

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B1671134.png)

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)